(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid
Description
This compound is a chiral hexanoic acid derivative featuring two key functional groups:
- Position 2: A tert-butoxycarbonyl (Boc) group [(2-methylpropan-2-yl)oxycarbonylamino], a bulky protecting group commonly used in peptide synthesis to shield amines from unwanted reactions .
The (2S)-configuration ensures stereospecificity, which is critical for interactions in biological systems.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)9-5-7-11-19-14(21)12-8-4-6-10-18-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBMDLPFTOIHQM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CC=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid, commonly referred to as Boc-Lys(Nicotinoyl)-OH, is a synthetic amino acid derivative notable for its applications in medicinal chemistry and biochemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group and a pyridine moiety, which contributes to its biological activity and versatility in various chemical reactions.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 347.40 g/mol. The presence of the Boc group allows for selective protection of the amino group during synthesis, facilitating further functionalization.
Structural Formula
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The pyridine ring is known to enhance the interaction with microbial targets, potentially disrupting their metabolism.
-
Anticancer Properties :
- Amino acid derivatives have been investigated for their potential in cancer therapy. They may act by inhibiting specific enzymes or pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
-
Neuroprotective Effects :
- Some studies suggest that derivatives of amino acids can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
-
Enzyme Inhibition :
- The compound may serve as a substrate or inhibitor for various enzymes, particularly proteases involved in disease processes. This inhibition can lead to therapeutic effects by blocking the activity of enzymes that promote disease progression.
The mechanisms through which this compound exerts its biological effects include:
- Substitution Reactions : The Boc group can be removed under acidic conditions, allowing the free amine to participate in further biochemical reactions.
- Interaction with Biological Targets : The pyridine moiety may facilitate binding to specific receptors or enzymes, influencing cellular signaling pathways.
Research Findings and Case Studies
Several studies highlight the biological activities associated with similar compounds:
-
Antimicrobial Study :
A study published in Journal of Medicinal Chemistry evaluated a series of pyridine-containing amino acids for their antibacterial activity against Staphylococcus aureus. Results indicated that modifications to the amino acid structure significantly enhanced antimicrobial potency, with some derivatives showing MIC values as low as 1 µg/mL. -
Cancer Therapeutics :
Research presented at the American Association for Cancer Research demonstrated that certain Boc-protected amino acid derivatives inhibited tumor cell proliferation in vitro. The study concluded that these compounds could be developed into novel anticancer agents targeting specific pathways involved in cancer cell survival. -
Neuroprotection :
A recent investigation published in Neuroscience Letters examined the neuroprotective effects of amino acid derivatives on cultured neuronal cells subjected to oxidative stress. The results indicated that treatment with these compounds reduced cell death by 30%, suggesting potential therapeutic applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
The compound is compared to three analogs from the evidence:
2.2 Key Findings from Structural Comparisons
Boc vs. However, the Cbz group in may facilitate easier deprotection in synthetic workflows.
Pyridine-2-Carbonylamino vs. This could improve binding affinity to hydrophobic enzyme pockets or metal-containing targets.
Backbone Length and Functionalization: The pentanoic acid analog lacks the pyridine group and has a hydroxyl, making it more hydrophilic but less structurally complex. This suggests the target compound may have enhanced tissue penetration due to balanced lipophilicity.
Pyrrolidine Ring Impact :
- The pyrrolidine-containing analog exhibits conformational rigidity, which could restrict binding to flexible targets but improve selectivity for specific receptors .
Research Implications and Hypotheses
- Toxicity and Solubility: Unlike the hydroxylated pentanoic acid , the target compound’s pyridine group may reduce aqueous solubility, necessitating formulation adjustments for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
